molecular formula C6H5BrClN3O B14083408 N-(3-bromo-5-chloropyrazin-2-yl)acetamide

N-(3-bromo-5-chloropyrazin-2-yl)acetamide

Cat. No.: B14083408
M. Wt: 250.48 g/mol
InChI Key: CLMHZKCPBMVQPR-UHFFFAOYSA-N
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Description

N-(3-bromo-5-chloropyrazin-2-yl)acetamide is a chemical compound with the molecular formula C6H5BrClN3O and a molecular weight of 250.48 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with bromine and chlorine atoms, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-bromo-5-chloropyrazin-2-yl)acetamide typically involves the reaction of 3-bromo-5-chloropyrazine with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(3-bromo-5-chloropyrazin-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium phosphate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-bromo-5-chloropyrazin-2-yl)acetamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromo-5-chloropyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the pyrazine ring play a crucial role in its binding affinity and specificity. The acetamide group may also contribute to its overall activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

N-(3-bromo-5-chloropyrazin-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H5BrClN3O

Molecular Weight

250.48 g/mol

IUPAC Name

N-(3-bromo-5-chloropyrazin-2-yl)acetamide

InChI

InChI=1S/C6H5BrClN3O/c1-3(12)10-6-5(7)11-4(8)2-9-6/h2H,1H3,(H,9,10,12)

InChI Key

CLMHZKCPBMVQPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C(N=C1Br)Cl

Origin of Product

United States

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